
3-(3,5-Diamino-1H-pyrazol-1-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-Diamino-1H-pyrazol-1-yl)propanenitrile is a chemical compound that features a pyrazole ring substituted with amino groups at positions 3 and 5, and a propanenitrile group at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Diamino-1H-pyrazol-1-yl)propanenitrile typically involves the reaction of 3,5-diamino-1H-pyrazole with a suitable nitrile-containing reagent under controlled conditions. One common method involves the use of acrylonitrile as the nitrile source, which reacts with 3,5-diamino-1H-pyrazole in the presence of a base to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Diamino-1H-pyrazol-1-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The amino groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(3,5-Diamino-1H-pyrazol-1-yl)propanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in pharmaceuticals.
Industry: Used in the production of materials with specific properties, such as energetic materials.
Mechanism of Action
The mechanism of action of 3-(3,5-Diamino-1H-pyrazol-1-yl)propanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
3,5-Diamino-1H-pyrazole: The parent compound without the propanenitrile group.
3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanenitrile: A similar compound with methyl groups instead of amino groups.
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: A related compound with nitro groups and a triazole ring.
Uniqueness
3-(3,5-Diamino-1H-pyrazol-1-yl)propanenitrile is unique due to the presence of both amino groups and a nitrile group, which allows for a wide range of chemical modifications and applications. Its structure provides versatility in synthesis and potential for various applications in different fields.
Properties
Molecular Formula |
C6H9N5 |
|---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
3-(3,5-diaminopyrazol-1-yl)propanenitrile |
InChI |
InChI=1S/C6H9N5/c7-2-1-3-11-6(9)4-5(8)10-11/h4H,1,3,9H2,(H2,8,10) |
InChI Key |
OWOYVBXIXUEHDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(N=C1N)CCC#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


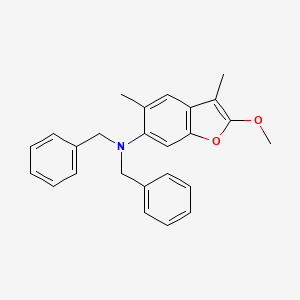
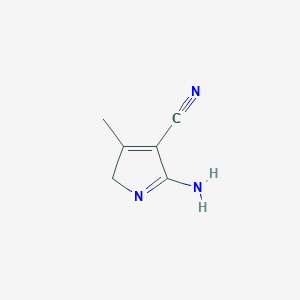
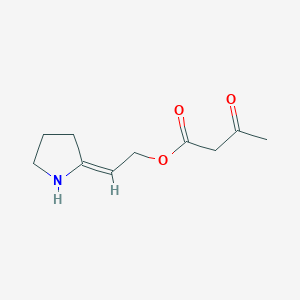

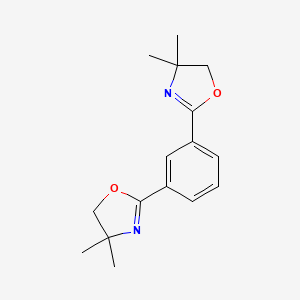
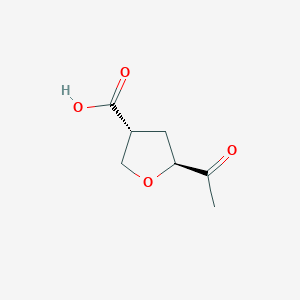
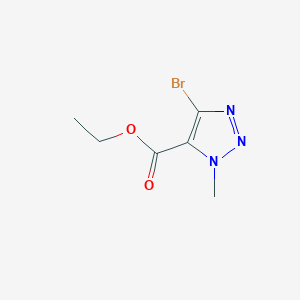
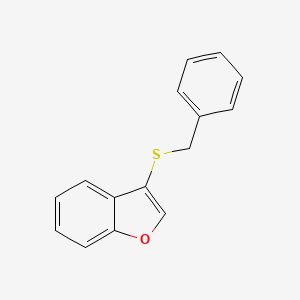
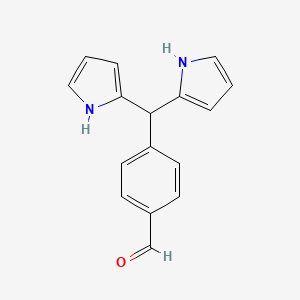

![7-Hydroxy-4-(hydroxymethyl)-6-methoxyhexahydro-2h-pyrano[4,3-d][1,3]oxazol-2-one](/img/structure/B12879466.png)
![(1R)-3-Azabicyclo[3.1.0]hexan-2-one](/img/structure/B12879473.png)


